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Compound of Interest

Compound Name: Acid-PEG2-ethyl propionate

Cat. No.: B1388105 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid-PEG2-ethyl propionate, a

heterobifunctional linker critical in the fields of bioconjugation and drug development,

particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Commercial Availability
Acid-PEG2-ethyl propionate, systematically named 3-(2-(3-ethoxy-3-

oxopropoxy)ethoxy)propanoic acid, is a valuable crosslinking reagent. Its structure features a

terminal carboxylic acid and an ethyl propionate group, connected by a two-unit polyethylene

glycol (PEG) spacer. This heterobifunctional nature allows for the sequential conjugation of two

different molecules, a key attribute in the construction of complex bioconjugates. The integrated

PEG linker enhances the solubility and pharmacokinetic properties of the resulting conjugate.

This reagent is readily available for research purposes from a variety of chemical suppliers.

Table 1: Commercial Availability and Properties of Acid-PEG2-ethyl propionate
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Property Value Source

CAS Number 886362-90-9 Multiple Suppliers

Molecular Formula C10H18O6 Multiple Suppliers

Molecular Weight 234.25 g/mol Multiple Suppliers

Appearance
Colorless to pale yellow liquid

or semi-solid
Supplier Data

Primary Application
PROTAC Linker,

Bioconjugation
[1]

Purity Typically >95% Supplier Data

Synthesis and Characterization
While detailed, step-by-step synthesis protocols for Acid-PEG2-ethyl propionate are not

extensively published in peer-reviewed literature, the general principles of its synthesis can be

inferred from standard organic chemistry techniques for the preparation of PEG derivatives. A

plausible synthetic route would involve the reaction of a protected diethylene glycol derivative

with ethyl acrylate, followed by deprotection and subsequent reaction with a protected

propionic acid derivative, and a final deprotection step.

Purification would likely be achieved through column chromatography, and characterization

would involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR)

spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.

Experimental Protocols: Bioconjugation
The carboxylic acid moiety of Acid-PEG2-ethyl propionate is readily coupled to primary

amines on biomolecules, such as proteins or peptides, using standard carbodiimide chemistry.

Protocol: Amide Coupling of Acid-PEG2-ethyl propionate to a Primary Amine-Containing

Biomolecule

Materials:
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Acid-PEG2-ethyl propionate

Amine-containing biomolecule (e.g., protein, peptide)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or sulfo-NHS

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

Coupling Buffer (e.g., 0.1 M Phosphate Buffered Saline, pH 7.2-8.0)

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

Reagent Preparation:

Dissolve Acid-PEG2-ethyl propionate in anhydrous DMF or DMSO to a desired stock

concentration.

Dissolve the amine-containing biomolecule in the Coupling Buffer.

Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer

immediately before use.

Activation of Carboxylic Acid:

In a reaction vessel, combine the Acid-PEG2-ethyl propionate solution with a 1.2-fold

molar excess of both EDC and NHS (or sulfo-NHS) in Activation Buffer.

Allow the reaction to proceed at room temperature for 15-30 minutes with gentle stirring to

form the amine-reactive NHS ester.

Conjugation to the Amine:
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Add the activated Acid-PEG2-ethyl propionate solution to the biomolecule solution.

Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer to facilitate the

reaction with the primary amines of the biomolecule.

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with

gentle mixing.

Quenching the Reaction:

Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to

hydrolyze any unreacted NHS esters.

Incubate for 15 minutes at room temperature.

Purification:

Remove excess reagents and byproducts by purifying the conjugate using a suitable

method such as size-exclusion chromatography or dialysis against an appropriate buffer.

Characterization:

Characterize the resulting conjugate using techniques such as SDS-PAGE, mass

spectrometry, and functional assays to confirm successful conjugation and determine the

degree of labeling.

Application in PROTAC Synthesis
Acid-PEG2-ethyl propionate is a commonly employed linker in the synthesis of PROTACs.[1]

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin

ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker

plays a crucial role in optimizing the formation of a stable and productive ternary complex

between the target protein, the E3 ligase, and the PROTAC.

The synthesis of a PROTAC using this linker would typically involve a two-step process:

The carboxylic acid of Acid-PEG2-ethyl propionate is first coupled to the amine handle of

either the E3 ligase ligand or the target protein ligand using the amide coupling protocol
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described above.

The ethyl ester of the resulting conjugate is then hydrolyzed to a carboxylic acid, which is

subsequently coupled to the amine handle of the second ligand, again using carbodiimide

chemistry.

The flexibility and hydrophilicity of the PEG linker can improve the solubility and cell

permeability of the final PROTAC molecule.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general principles of bioconjugation and PROTAC action

where Acid-PEG2-ethyl propionate can be utilized.
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Caption: Workflow for bioconjugation using Acid-PEG2-ethyl propionate.
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Caption: General mechanism of action for a PROTAC utilizing a PEG linker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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